
2-Hydroxy-4-methoxybenzaldehyde
Overview
Description
2-Hydroxy-4-methoxybenzaldehyde (C₈H₈O₃; molecular weight: 152.15 g/mol) is a trisubstituted aromatic compound featuring hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups at positions 2, 4, and 1 of the benzene ring, respectively. It is a naturally occurring phenolic aldehyde isolated from plants such as Periploca sepium, Mondia whytei, and Decalepis hamiltonii . This compound is notable for its diverse bioactivities, including antimicrobial, antioxidant, and anti-biofilm properties . It serves as a key flavoring agent in food products and exhibits tyrosinase-inhibitory activity, making it relevant in cosmetic and pharmaceutical applications .
Preparation Methods
Synthetic Preparation Methods
Methylation of 2,4-Dihydroxybenzaldehyde
The most widely documented synthesis involves selective methylation of 2,4-dihydroxybenzaldehyde using dimethyl sulfate (DMS) under alkaline conditions. In a representative procedure, 2,4-dihydroxybenzaldehyde (28.9 mmol) is dissolved in acetone (50 mL) with potassium carbonate (28.9 mmol) and DMS (28.9 mmol). The mixture is refluxed for 6 hours, followed by filtration and recrystallization from a water-ethanol solvent system to yield 2-hydroxy-4-methoxybenzaldehyde in 86.3% purity (m.p. 41–43°C) . Nuclear magnetic resonance (NMR) analysis confirms the structure: NMR (400 MHz, CDCl) δ 11.49 (s, 1H, -OH), 9.72 (s, 1H, -CHO), 7.43 (d, J = 8.7 Hz, 1H), 6.54 (dd, J = 8.7, 2.2 Hz, 1H), 6.43 (d, J = 2.2 Hz, 1H), and 3.86 (s, 3H, -OCH) .
Optimization Considerations :
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Solvent Selection : Acetone enhances reaction kinetics compared to DMF or THF.
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Stoichiometry : A 1:1 molar ratio of DMS to substrate minimizes over-methylation.
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Purification : Recrystallization from water-ethanol (1:3 v/v) removes unreacted starting material and bis-methylated byproducts .
Multi-Step Synthesis from Resorcinol
A patent-pending method (CN103819319A) outlines a three-step synthesis starting from resorcinol :
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Double Methoxylation : Resorcinol undergoes methoxylation with methyl chloride in the presence of potassium fluoride (KF) and acetonitrile at 55°C, yielding 1,3-dimethoxybenzene.
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Formylation : The intermediate is treated with paraformaldehyde and magnesium chloride in tetrahydrofuran (THF) under reflux, introducing the aldehyde group.
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Demethylation : Selective demethylation at the 2-position using hydrobromic acid (48% w/w) produces this compound.
This route achieves an overall yield of 68–72%, with HPLC purity >98% after crystallization .
Key Advantages :
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Scalability to kilogram-scale production.
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Avoids hazardous reagents like dimethyl sulfate.
Vilsmeier-Haack Formylation Approach
The Vilsmeier-Haack reaction enables direct formylation of methoxy-substituted phenols. In a modified protocol, 4-methoxyphenol reacts with phosphorus oxychloride (POCl) and DMF at −15°C to form a formamidinium intermediate, which hydrolyzes in water to yield this compound . This method is notable for its regioselectivity and high throughput (69–70% yield) .
Reaction Scheme :
3 + \text{DMF} \rightarrow \text{Formamidinium Salt} \xrightarrow{\text{H}2\text{O}} \text{this compound}
Natural Extraction Methods
Steam Distillation from Mondia whytei
This compound is isolated from the root bark of Mondia whytei via steam distillation. Fresh roots are chopped and subjected to steam at 100°C for 4–6 hours, followed by condensation and crystallization from cold water. The compound constitutes 12–15% of the essential oil by weight and is identified via GC-MS (m/z 152 [M]) and NMR .
Essential Oil Isolation from Periploca sepium
In Chinese traditional medicine, Periploca sepium root bark is macerated in hexane or ethanol, and the extract is fractionated via silica gel chromatography. This compound is the dominant component (22–25% of the oil), characterized by its melting point (41–43°C) and IR absorption at 1662 cm (C=O stretch) .
Comparative Analysis of Preparation Methods
Key Observations :
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Synthetic methods offer higher yields but require toxic reagents (e.g., DMS, POCl).
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Natural extraction is eco-friendly but limited by substrate availability.
Industrial-Scale Production Considerations
Large-scale synthesis (e.g., >100 kg batches) employs continuous flow reactors to enhance mixing and heat transfer. A patent (US5599988A) details a pilot-scale setup using acetonitrile as the solvent and potassium iodide as a catalyst, achieving 85% yield with <2% bis-benzyl byproduct . Critical parameters include:
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Temperature Control : Maintaining 60°C during methylation prevents side reactions.
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Purification : Liquid-liquid extraction with ethyl acetate and citric acid removes ionic impurities .
Challenges and Optimization Strategies
Byproduct Formation :
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Over-methylation generates 2,4-dimethoxybenzaldehyde, necessitating selective recrystallization .
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Mitigation : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity .
Solvent Recovery :
Green Chemistry Alternatives :
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-4-methoxybenzoic acid.
Reduction: Formation of 2-hydroxy-4-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
Recent studies have highlighted the anti-virulence potential of HMB against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that HMB exhibited significant inhibitory effects on MRSA virulence factors, such as staphyloxanthin production, lipase, nuclease, and hemolysin activities. The minimum inhibitory concentration (MIC) was found to be 1024 μg/ml, while sub-MIC concentrations (200 μg/ml) effectively inhibited virulence without bactericidal effects. Transcriptomic analysis revealed that HMB targets virulence regulatory genes like sigB and saeS, suggesting a novel mechanism of action against MRSA infections .
Property | Value |
---|---|
Minimum Inhibitory Concentration (MIC) | 1024 μg/ml |
Sub-MIC Effective Concentration | 200 μg/ml |
Targeted Virulence Genes | sigB, saeS |
Cytotoxicity Studies
Cytotoxicity assays conducted on peripheral blood mononuclear cells (PBMCs) indicated that HMB is non-toxic at effective concentrations, which supports its potential for therapeutic use .
Food Flavoring Applications
HMB is recognized for its flavoring properties , particularly in the food industry. It has been assessed as a flavoring agent due to its almond-like aroma and safety for consumption. The European Food Safety Authority (EFSA) concluded that HMB is safe when used as a flavoring substance at intended levels. Exposure estimates for adults and children were below the acceptable daily intake (ADI) thresholds, indicating its suitability for food applications .
Exposure Estimates | Children | Adults |
---|---|---|
Daily Intake (μg/person/day) | 24 | 60 |
Traditional Medicine Applications
HMB is also derived from various medicinal plants traditionally used in African herbal medicine. Its presence in these plants suggests potential therapeutic benefits, including anti-inflammatory and antioxidant activities. The ongoing research into medicinal and aromatic plants (MAPs) emphasizes the importance of compounds like HMB in developing new pharmaceuticals .
Case Studies
Case Study 1: Antimicrobial Activity
In vitro studies demonstrated that HMB significantly reduced the virulence of MRSA strains, suggesting its application as an alternative treatment option amidst rising antibiotic resistance .
Case Study 2: Flavoring Agent Assessment
A comprehensive safety assessment by the Food Standards Agency confirmed HMB’s safety as a flavoring agent in food products, reinforcing its commercial viability in the food industry .
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets:
Antibacterial Activity: It disrupts the cell membrane of bacteria, leading to the release of intracellular contents and inhibition of bacterial growth.
Antifungal Activity: It damages the cell wall and membrane of fungi, affecting their respiration and leading to cell death.
Tyrosinase Inhibition: It binds to the active site of the tyrosinase enzyme, preventing the conversion of tyrosine to melanin, thereby reducing pigmentation.
Comparison with Similar Compounds
The biological and chemical properties of 2-hydroxy-4-methoxybenzaldehyde are influenced by the positions of its functional groups. Below is a comparative analysis with structurally related compounds:
Table 1: Comparative Analysis of this compound and Analogues
Key Structural and Functional Differences:
Substituent Position Effects :
- The ortho positioning of -OH and -CHO in this compound enhances its hydrogen-bonding capacity and redox activity, contributing to stronger antimicrobial and antioxidant effects compared to vanillin, where substituents are meta -positioned .
- Cinnamaldehyde lacks a hydroxyl group but contains an α,β-unsaturated aldehyde moiety, which confers potent antifungal activity via electrophilic interactions with microbial proteins .
Bioactivity Profiles: Antimicrobial Activity: this compound exhibits broad-spectrum antimicrobial activity (MIC: 80–300 μg/mL against bacteria and fungi), outperforming vanillin but being less potent than cinnamaldehyde . Antioxidant Capacity: Its DPPH radical scavenging (IC₅₀: 9.04 mg/mL) is superior to vanillin but weaker than cinnamaldehyde derivatives .
Derivatives and Synergistic Effects :
- Schiff bases derived from this compound (e.g., condensation with d-glucamine) show enhanced antiaflatoxigenic activity (91.4% reduction in aflatoxin B₁) compared to the parent compound .
- In contrast, cinnamaldehyde derivatives are more effective against Aspergillus flavus but lack significant antioxidant properties .
Biological Activity
2-Hydroxy-4-methoxybenzaldehyde (HMB) is a phenolic compound that has garnered attention for its diverse biological activities, particularly its antibacterial, antibiofilm, and anti-virulence properties. This article synthesizes findings from various studies to provide a comprehensive overview of HMB's biological activity, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its hydroxyl and methoxy groups attached to a benzaldehyde backbone. Its chemical structure can be represented as follows:
This compound is soluble in organic solvents and exhibits a range of biological properties that make it a candidate for pharmaceutical applications.
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of HMB against several pathogenic bacteria, including Staphylococcus aureus and Proteus mirabilis.
Minimum Inhibitory Concentration (MIC)
The MIC of HMB has been reported to be 1024 µg/ml against Staphylococcus aureus and lower for other strains, indicating its potential as an antibacterial agent. The following table summarizes the MIC values for various pathogens:
Pathogen | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 1024 |
Proteus mirabilis | 500 |
Escherichia coli | 750 |
HMB exhibits its antibacterial effects through multiple mechanisms:
- Membrane Disruption : HMB treatment leads to increased permeability of bacterial membranes, resulting in the release of intracellular components such as proteins and nucleic acids .
- Inhibition of Virulence Factors : HMB significantly inhibits virulence factors such as hemolysin, urease, and biofilm formation in Proteus mirabilis, which is crucial for its pathogenicity in urinary tract infections .
- Gene Expression Modulation : Transcriptomic analyses reveal that HMB targets virulence regulatory genes like sigB and saeS in Staphylococcus aureus, reducing the expression of virulence factors .
Anti-Virulence and Antibiofilm Properties
HMB has been shown to possess anti-virulence properties by inhibiting biofilm formation in pathogens like Proteus mirabilis. The following findings highlight its effectiveness:
- Biofilm Inhibition : HMB demonstrated concentration-dependent inhibition of biofilm formation, with significant reductions observed in light microscopy analyses .
- Crystalline Biofilm Reduction : It effectively reduced struvite/apatite production, which is critical in catheter-associated urinary tract infections .
Cytotoxicity Assessment
In vitro cytotoxicity assays using peripheral blood mononuclear cells (PBMCs) indicated that HMB exhibits low toxicity, making it a promising candidate for further development as an antimicrobial agent .
Case Studies
- Study on Methicillin-resistant Staphylococcus aureus (MRSA) :
- Evaluation Against Urinary Tract Infections :
Q & A
Basic Questions
Q. What are the key spectroscopic techniques for characterizing 2-Hydroxy-4-methoxybenzaldehyde?
- Answer : Characterization typically employs:
- Mass Spectrometry (MS) : For molecular weight confirmation and structural elucidation .
- Nuclear Magnetic Resonance (NMR) : To resolve hydroxyl and methoxy group positions (¹H and ¹³C NMR) .
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., C=O stretching at ~1660 cm⁻¹) .
- X-ray Crystallography : For crystal structure determination, often using programs like SHELXL for refinement .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Tightly sealed goggles, nitrile gloves (tested for permeation resistance), and lab coats .
- Ventilation : Use fume hoods or ensure well-ventilated workspaces to avoid inhalation .
- Storage : Keep in tightly sealed containers at room temperature, away from incompatible substances .
- Emergency Measures : Rinse eyes with water for 15 minutes if exposed; wash skin with soap and water .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicological data for this compound?
- Answer :
- Data Harmonization : Cross-validate studies using standardized assays (e.g., OECD guidelines). EFSA’s evaluation noted no genotoxicity in bacterial reverse mutation tests, but conflicting results may arise from impurities (e.g., 1-methyl-2-pyrrolidone) .
- Source Purity : Ensure the compound is free of stabilizers or solvents (e.g., confirm absence of NMP via GC-MS) .
- Dose-Response Analysis : Compare NOAEL (No Observed Adverse Effect Level) across studies, considering species-specific metabolic pathways .
Q. What methodological considerations are critical when evaluating the tyrosinase inhibitory activity of this compound?
- Answer :
- Enzyme Source : Use purified tyrosinase from standardized sources (e.g., mushroom vs. human recombinant) to ensure reproducibility .
- Assay Conditions : Optimize pH (6.8–7.0) and temperature (25–37°C) to mimic physiological environments .
- Controls : Include kojic acid as a positive control and validate inhibition kinetics (e.g., Lineweaver-Burk plots) .
- Structural Analogues : Compare with isomers (e.g., isovanillin) to assess structure-activity relationships .
Q. How can researchers optimize synthetic routes for this compound?
- Answer :
- Natural Product Extraction : Isolate from plant sources (e.g., Mondia whitei) using ethanol-based crystallization .
- One-Step Synthesis : Utilize Reaxys or Pistachio databases to predict feasible pathways, such as methoxylation of salicylaldehyde derivatives .
- Purity Monitoring : Employ HPLC with UV detection (λ = 280 nm) to verify product homogeneity .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- Answer :
- Matrix Interference : Use solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compound from biological samples .
- Detection Limits : Optimize LC-MS/MS parameters (e.g., ESI⁻ mode for enhanced sensitivity) .
- Stability Testing : Assess degradation under varying pH and light exposure; EFSA recommends stability tests at 40°C/75% RH for 6 months .
Properties
IUPAC Name |
2-hydroxy-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-3-2-6(5-9)8(10)4-7/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUODJNEIXSNEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060970 | |
Record name | Benzaldehyde, 2-hydroxy-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or yellow to beige crystal | |
Record name | 2-Hydroxy-4-methoxybenzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble, Soluble (in ethanol) | |
Record name | 2-Hydroxy-4-methoxybenzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.231 | |
Record name | 2-Hydroxy-4-methoxybenzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
673-22-3 | |
Record name | 2-Hydroxy-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=673-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxy-4-methoxybenzaldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-4-methoxybenzaldehyde | |
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Record name | Benzaldehyde, 2-hydroxy-4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzaldehyde, 2-hydroxy-4-methoxy- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxysalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-METHOXYSALICYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N395P88LW | |
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